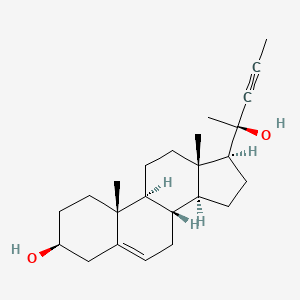

20-(1-Propynyl)-5-pregnen-3,20-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

20-(1-Propynyl)-5-pregnen-3,20-diol, also known as this compound, is a useful research compound. Its molecular formula is C24H36O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research Applications

Substrate for Enzymatic Studies

20-(1-Propynyl)-5-pregnen-3,20-diol serves as a substrate for the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . It is utilized to investigate the enzyme's activity under varying conditions, such as reduced oxygen tension. Studies have shown that at a concentration of 1 μg/mL , this compound can effectively facilitate the examination of time-dependent effects on 3β-HSD activity .

Progestin Precursor Studies

This compound acts as a precursor in studies related to progestins, particularly in assessing the influence of splenic macrophages on progestin secretion from luteal cells. Such research is crucial for understanding reproductive physiology and potential implications in fertility treatments .

Pharmacological Applications

Neurosteroid Research

this compound has been implicated in neurosteroid research, particularly regarding its role in neuroprotection and cognitive function. Pregnenolone derivatives have been shown to enhance memory and neurological recovery, indicating potential applications in treating cognitive impairments and neurodegenerative diseases .

GABA Receptor Modulation

Research indicates that derivatives of this compound can modulate the GABA_A receptor complex, which is significant for addressing anxiety, seizures, and mood disorders. In experimental setups using Xenopus oocytes , the effects of various steroid derivatives on GABA-evoked currents have been documented, showcasing their potential therapeutic benefits .

Therapeutic Applications

Metabolic Syndrome and CNS Disorders

The compound's derivatives are being explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in treating metabolic syndrome conditions such as type 2 diabetes and obesity. Additionally, these compounds may offer therapeutic avenues for central nervous system disorders like Alzheimer's disease through their neuroactive properties .

Table 1: Summary of Applications

Table 2: Case Studies Overview

Propriétés

Numéro CAS |

86562-07-4 |

|---|---|

Formule moléculaire |

C24H36O2 |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxypent-3-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C24H36O2/c1-5-12-24(4,26)21-9-8-19-18-7-6-16-15-17(25)10-13-22(16,2)20(18)11-14-23(19,21)3/h6,17-21,25-26H,7-11,13-15H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 |

Clé InChI |

DHUMPSYBGWWJTC-OPKHLUCYSA-N |

SMILES |

CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

SMILES isomérique |

CC#C[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

SMILES canonique |

CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Synonymes |

20-(1-propynyl)-5-pregnen-3,20-diol 20-PP-diol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.